Icariin II
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icariin II typically involves the extraction from natural sources such as Epimedium koreanum. The process includes:
Extraction: The dried plant material is subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield. Additionally, biotechnological methods involving microbial fermentation are being explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Icariin II undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can modify the flavonoid structure, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Icariin II has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and its derivatives.
Biology: Investigated for its role in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored for its therapeutic potential in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
Icariin II exerts its effects through multiple molecular targets and pathways:
CXCR4 Inhibition: this compound inhibits the CXCR4 receptor, which plays a role in cancer cell migration and invasion.
NF-κB Suppression: It suppresses the NF-κB pathway, reducing inflammation and promoting apoptosis.
ROS Generation: This compound induces reactive oxygen species (ROS) production, leading to oxidative stress and cell death in cancer cells
Comparison with Similar Compounds
Similar Compounds
Icariin: The parent compound of Icariin II, known for its broader range of biological activities.
Icaritin: Another derivative with potent anti-cancer properties.
Kaempferol: A flavonoid with similar structural features but different biological activities.
Uniqueness of this compound
This compound is unique due to its specific inhibition of the CXCR4 receptor and its potent anti-tumor activity. Unlike its parent compound Icariin, this compound has shown more targeted effects in cancer therapy, making it a promising candidate for drug development .
Properties
Molecular Formula |
C27H30O10 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27?/m0/s1 |
InChI Key |
NGMYNFJANBHLKA-QNDMVKOYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O |
Origin of Product |
United States |
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